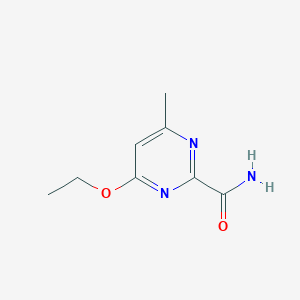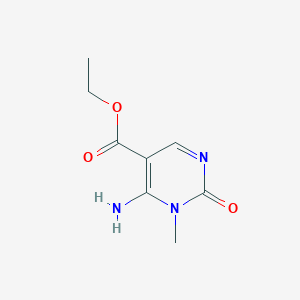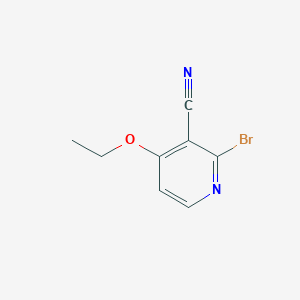![molecular formula C6H15NO3 B3318133 2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol CAS No. 98961-86-5](/img/structure/B3318133.png)
2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol
Overview
Description
2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol is an organic compound with the molecular formula C6H15NO3. It is a liquid at room temperature and is known for its polyfunctional nature, having both amine and hydroxyl functionalities. This compound is used in various industrial applications, including the preparation of low-density packaging foams .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol is synthesized by reacting dimethylamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity . Other methods involve producing streams rich in the substance, which are then further purified .
Industrial Production Methods
In industrial settings, the compound is produced using large-scale reactors where dimethylamine and ethylene oxide are reacted under specific conditions. The process involves careful monitoring of temperature and pressure to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reactions: These often require catalysts such as acids or bases to facilitate the reaction.
Major Products Formed
Oxidation: Produces oxides and ketones.
Reduction: Yields simpler amines and alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. It acts as a weak base due to the presence of the amine group, which can accept protons. This property makes it useful in neutralizing acids and in catalyzing reactions that require a basic environment . The hydroxyl group allows it to form hydrogen bonds, enhancing its solubility and reactivity in aqueous solutions .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Dimethylamino)ethoxy]ethanol: Similar in structure but differs in the presence of an ether linkage instead of a hydroxyl group.
2-(2-Aminoethoxy)-1,1-dimethoxyethane: Contains an additional methoxy group, altering its reactivity and solubility.
Uniqueness
2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol is unique due to its combination of amine and hydroxyl functionalities, which provide it with versatile reactivity. This makes it suitable for a wide range of applications, from industrial processes to scientific research .
Properties
IUPAC Name |
2-(2,2-dimethoxyethylamino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3/c1-9-6(10-2)5-7-3-4-8/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKBVYLVIVCKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNCCO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(p-Tolyl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B3318080.png)



![1-[(2,2-Dimethoxyethyl)sulfanyl]-3-methoxybenzene](/img/structure/B3318118.png)






